molecular formula C14H16F3N3O B6437892 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine CAS No. 2549006-64-4

1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine

Cat. No.: B6437892
CAS No.: 2549006-64-4
M. Wt: 299.29 g/mol
InChI Key: FVTWOHVEAWAMNA-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a trifluoromethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method includes the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines . The piperazine ring can be introduced through cyclization reactions involving diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Ullmann-type C-N coupling reactions, which utilize copper catalysts supported on weakly acidic polyacrylate resin . These methods are advantageous due to their efficiency and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and radical initiators for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can yield various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The piperazine ring can act as a scaffold, facilitating the binding of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

What sets 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine apart is the combination of the cyclopropanecarbonyl and trifluoromethylpyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclopropyl-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c15-14(16,17)12-9-11(3-4-18-12)19-5-7-20(8-6-19)13(21)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTWOHVEAWAMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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